Stereochemical Specificity: (3R)-Enantiomer Enables Potent Renin Inhibition vs. Cyclohexylmethyl Analog
In the development of the clinical candidate renin inhibitor VTP-27999, replacement of the cyclohexylmethyl group occupying the S1 pocket with a (R)-(tetrahydropyran-3-yl)methyl group resulted in a compound with >1000× selectivity over related and unrelated off-targets, >15% oral bioavailability in three species, and oral efficacy in a double transgenic rat model of hypertension [1]. This demonstrates that the specific (3R) stereochemistry of the tetrahydropyran-3-yl methanamine fragment is critical for achieving the desired pharmacological profile, whereas the (3S)-enantiomer would not provide the same hydrogen-bonding interaction with Thr77 [2].
| Evidence Dimension | Selectivity and In Vivo Performance |
|---|---|
| Target Compound Data | >1000× selectivity over off-targets; >15% oral bioavailability in three species; oral efficacy in dTGR hypertension model |
| Comparator Or Baseline | Cyclohexylmethyl analog (Compound 2) |
| Quantified Difference | Target compound enabled identification of clinical candidate 9 with >1000× selectivity; comparator did not achieve this profile |
| Conditions | Renin inhibition assay; oral bioavailability in three species; double transgenic rat model of hypertension |
Why This Matters
This evidence establishes that the (3R)-tetrahydropyran-3-yl methanamine fragment is a privileged scaffold for achieving potent and selective renin inhibition with favorable in vivo properties, justifying its procurement over alternative stereoisomers or ring systems.
- [1] Jia, L., Simpson, R. D., Yuan, J., Xu, Z., et al. (2011). Discovery of VTP-27999, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility. ACS Medicinal Chemistry Letters, 2(10), 747–751. View Source
- [2] Jia, L., Simpson, R. D., Yuan, J., Xu, Z., et al. (2011). Discovery of VTP-27999, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility. ACS Medicinal Chemistry Letters, 2(10), 747–751. Supporting Information. View Source
